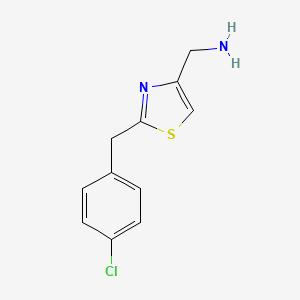

(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine: is a chemical compound with the molecular formula C11H11ClN2S It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with thiazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Various nucleophiles (amines, thiols), organic solvents like DMF or THF, and bases like potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amine.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be functionalized to create a variety of bioactive compounds .

Biology: The compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of bacteria and fungi. This makes it a candidate for the development of new antibiotics .

Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential as anti-inflammatory and anticancer agents. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .

Industry: The compound is also used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

- (2-(2-Chlorophenyl)thiazol-4-yl)methanamine

- (4-Methylthiazol-2-yl)methanamine

- (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

Comparison: Compared to its analogs, (2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is unique due to the presence of the 4-chlorobenzyl group. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for specific targets .

Biological Activity

(2-(4-Chlorobenzyl)thiazol-4-yl)methanamine is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring with a 4-chlorobenzyl substituent and an amine group, which together contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant research findings.

1. Structural Characteristics

The chemical structure of this compound can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Substituents : A 4-chlorobenzyl group at the 2-position and a methanamine group at the 4-position.

This unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

2.1 Antimicrobial Activity

Thiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HEPG2 (liver carcinoma), MDA-MB-231 (breast adenocarcinoma), and B16F10 (melanoma).

The results indicate that the compound exhibits potent antiproliferative effects, comparable to established chemotherapeutic agents.

2.3 Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its enzyme inhibitory properties.

- Tyrosinase Inhibition : The compound demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production, which is crucial for conditions like melanoma.

Case Study 1: Anticancer Activity in Melanoma

A study investigated the effects of thiazole derivatives on melanoma cell lines. The results indicated that compounds similar to this compound exhibited promising anticancer activity by inducing apoptosis in B16F10 cells, highlighting its potential as a therapeutic agent against melanoma .

Case Study 2: Synergistic Effects with Other Drugs

Research has shown that combining this compound with conventional chemotherapy agents can enhance the overall efficacy against resistant cancer cell lines . This suggests a potential role for this compound in combination therapy strategies.

Properties

Molecular Formula |

C11H11ClN2S |

|---|---|

Molecular Weight |

238.74 g/mol |

IUPAC Name |

[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methanamine |

InChI |

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)5-11-14-10(6-13)7-15-11/h1-4,7H,5-6,13H2 |

InChI Key |

YYVKOGQLZIBLIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CS2)CN)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.